molecular formula C11H21NO B13169107 1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol

Cat. No.: B13169107
M. Wt: 183.29 g/mol
InChI Key: XCFCRVZJDBXXGJ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C₁₁H₂₁NO. This compound features a cyclopropyl group, which is a three-membered carbon ring, and an aminomethyl group attached to the cyclopropyl ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized using methods such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.

    Attachment of the Dimethylcyclopropyl Group: This step involves the coupling of the aminomethylcyclopropyl intermediate with a dimethylcyclopropyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopropyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol: Similar structure but with a different alkyl group.

    Cyclopropylamine: Contains the cyclopropyl and amine groups but lacks the additional substituents.

    2,2-Dimethylcyclopropanol: Contains the dimethylcyclopropyl group but lacks the aminomethyl group.

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol is unique due to the combination of its aminomethyl and dimethylcyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethanol

InChI

InChI=1S/C11H21NO/c1-9(2)6-8(9)10(3,13)11(7-12)4-5-11/h8,13H,4-7,12H2,1-3H3

InChI Key

XCFCRVZJDBXXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(C)(C2(CC2)CN)O)C

Origin of Product

United States

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